![molecular formula C15H18FN7O2 B5404291 2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide](/img/structure/B5404291.png)
2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide
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Overview
Description
2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is a member of the piperazine family and is known for its unique chemical structure that offers a range of biological activities.
Mechanism of Action
The exact mechanism of action of 2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide is not fully understood. However, it is believed that this compound exerts its biological effects through the modulation of various neurotransmitters and receptors in the brain. Specifically, it has been shown to interact with the GABAergic system, which is involved in the regulation of anxiety and mood. It has also been shown to interact with the opioid system, which is involved in the regulation of pain.
Biochemical and Physiological Effects
2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, this compound has been shown to have antimicrobial activity against a range of pathogens.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide in lab experiments include its unique chemical structure, which offers a range of biological activities. Additionally, this compound has been extensively studied, and its synthesis method has been optimized over the years to enhance the yield and purity of the final product. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide. First, further studies are needed to fully understand the mechanism of action of this compound. Second, studies are needed to determine the potential therapeutic applications of this compound in humans. Third, studies are needed to determine the potential side effects and toxicity of this compound. Fourth, studies are needed to optimize the synthesis method of this compound to enhance its yield and purity. Finally, studies are needed to explore the potential of this compound as a lead compound for the development of new therapeutic agents.
Synthesis Methods
The synthesis of 2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide is a complex process that involves multiple steps. The most common method for synthesizing this compound is through the reaction of 2-fluorobenzylamine with ethyl 2-chloroacetate, followed by the reaction of the resulting intermediate with piperazine and sodium azide. The final product is then obtained through the reaction of the intermediate with acetic anhydride and triethylamine. This synthesis method has been optimized over the years to enhance the yield and purity of the final product.
Scientific Research Applications
2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide has been extensively studied for its potential as a therapeutic agent. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential as an antidepressant and anxiolytic agent. Additionally, this compound has been shown to have antimicrobial activity against a range of pathogens, including bacteria and fungi.
properties
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(2H-tetrazol-5-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN7O2/c16-11-4-2-1-3-10(11)9-23-6-5-17-15(25)12(23)7-14(24)18-8-13-19-21-22-20-13/h1-4,12H,5-9H2,(H,17,25)(H,18,24)(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAGJPRAWDPHAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NCC2=NNN=N2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide |
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